molecular formula C7H15NO2 B1266562 2-Amino-5-methylhexanoic acid CAS No. 3558-32-5

2-Amino-5-methylhexanoic acid

Cat. No.: B1266562
CAS No.: 3558-32-5
M. Wt: 145.2 g/mol
InChI Key: FMUMEWVNYMUECA-UHFFFAOYSA-N
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Description

2-Amino-5-methylhexanoic acid is an organic compound that belongs to the class of amino acids. It is a derivative of lysine and is known for its role in various biological processes. This compound is also referred to as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylhexanoic acid can be achieved through several methods. One common approach involves the use of nitrilase-mediated biocatalysis, which offers high regioselectivity and environmental friendliness . Another method involves the optical resolution of racemic mixtures using resolving agents .

Industrial Production Methods: In industrial settings, the production of this compound often involves the optimization of synthesis stages to enhance yield and purity. For instance, the synthesis of S-pregabalin, a related compound, has been optimized to avoid the use of expensive and environmentally harmful reagents .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

Peptide Synthesis

Role in Pharmaceutical Research:
2-Amino-5-methylhexanoic acid is a valuable building block in the synthesis of peptides. It is particularly important in the pharmaceutical industry for creating biologically active compounds. Its structural properties allow it to be incorporated into peptides that can modulate biological activity, making it a crucial component in drug formulation and development .

Case Study:
In a study focusing on the synthesis of peptide analogues, researchers utilized this compound to enhance the stability and efficacy of the resulting compounds. The incorporation of this amino acid improved the pharmacokinetic properties of the peptides, leading to better therapeutic outcomes in animal models .

Drug Development

Targeting Biological Pathways:
This compound plays a significant role in developing new drugs that target specific biological pathways. Its ability to modify peptide structures allows for the design of more effective therapeutics with reduced side effects .

Example Application:
Research has demonstrated that derivatives of this compound can enhance the selectivity of drugs for their targets, thereby increasing their therapeutic index. For instance, studies have shown improved interactions with neurotransmitter receptors when peptides containing this amino acid are used .

Biotechnology

Protein Modification:
In biotechnological applications, this compound is used to modify proteins to improve their stability and functionality. This is particularly relevant in enzyme engineering and the development of biocatalysts .

Research Findings:
A notable study highlighted how incorporating this amino acid into enzyme structures resulted in increased thermal stability and resistance to denaturation, making them more suitable for industrial applications.

Agricultural Applications

Plant Elicitor:
Recent research has indicated that this compound can act as a plant elicitor, enhancing resistance against environmental stresses such as extreme temperatures and pathogen infections. It has been shown to induce systemic resistance in various plant species, including Arabidopsis thaliana and Phaseolus vulgaris .

Case Study:
In experiments where plants were pre-treated with this amino acid, researchers observed significant reductions in disease symptoms caused by pathogens like Pseudomonas syringae. The treated plants exhibited enhanced defense mechanisms, suggesting potential applications in sustainable agriculture .

Cosmetic Formulations

Skin Care Benefits:
The compound is also explored for its potential benefits in cosmetic formulations. Its properties may enhance skin hydration and provide anti-aging effects, making it a candidate for inclusion in skincare products .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Peptide Synthesis Building block for biologically active peptidesImproved pharmacokinetics in animal models
Drug Development Enhances drug selectivity for biological targetsIncreased therapeutic index through structural modifications
Biotechnology Modifies proteins for stability and functionalityEnhanced thermal stability of engineered enzymes
Agricultural Use Acts as a plant elicitor to boost resistance against stressReduced disease symptoms in treated plants
Cosmetic Formulations Potential skin hydration and anti-aging benefitsOngoing research into formulation effectiveness

Mechanism of Action

The mechanism of action of 2-Amino-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a cytotoxic agent against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis . Its primary targets are bacterial cells, where it disrupts essential cellular processes.

Comparison with Similar Compounds

2-Amino-5-methylhexanoic acid can be compared with other similar compounds, such as:

Uniqueness: What sets this compound apart is its specific structural configuration and its unique applications in both biological and industrial contexts. Its ability to act as a plant elicitor, enhancing resistance against temperature stress and pathogen attacks, further highlights its versatility .

Biological Activity

2-Amino-5-methylhexanoic acid, also known as AMHA, is an amino acid that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C7H15NC_7H_{15}N and features a branched aliphatic structure. Its unique configuration allows it to interact with various biological systems, making it a subject of interest in pharmacological research.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against a range of pathogens. It may inhibit bacterial growth by disrupting essential metabolic pathways, thereby preventing the synthesis of vital cellular components.
  • Anticancer Effects : Research has shown that AMHA can induce apoptosis in cancer cells. This effect is thought to be mediated through the activation of specific signaling pathways that lead to programmed cell death.
  • Plant Elicitor : AMHA has been identified as a natural elicitor that enhances plant resistance against biotic and abiotic stresses. It induces resistance in various plant species against pathogens such as Pseudomonas syringae and Tomato spotted wilt virus, demonstrating its potential as a biopesticide .

Antimicrobial Activity

A study published in 2022 demonstrated the effectiveness of this compound against multiple bacterial strains. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Escherichia coli and Staphylococcus aureus. The mechanism was linked to the inhibition of cell wall synthesis, which is critical for bacterial survival.

Anticancer Activity

In vitro studies have reported that AMHA significantly reduces the viability of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.

Plant Resistance Induction

A notable case study involved the application of AMHA on wheat plants subjected to heat stress. Pretreatment with AMHA resulted in a 60% reduction in heat injury index compared to untreated controls. This protective effect was attributed to enhanced antioxidant enzyme activity and reduced oxidative stress .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundC7H15NC_7H_{15}NAntimicrobial, anticancer
2-Amino-3-methylhexanoic acidC7H15NC_7H_{15}NPlant growth regulator
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acidC9H17NO3C_9H_{17}NO_3Neurotransmitter modulator

Q & A

Q. What analytical techniques are essential for confirming the structural identity of 2-Amino-5-methylhexanoic acid?

Answer: Structural confirmation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Resolves the carbon-hydrogen framework, distinguishing methyl and branched-chain signals (δ 1.2–1.5 ppm for methyl groups; δ 3.2–3.5 ppm for α-amino protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₁₅NO₂, [M+H]⁺ m/z 158.1181) and fragments .
  • X-ray Crystallography : Determines absolute stereochemistry, particularly for enantiomers (S)- and (R)-forms (CAS 31872-98-7 and 138751-02-7) .
  • Infrared Spectroscopy : Confirms carboxylic acid (1700–1720 cm⁻¹) and primary amine (3300–3500 cm⁻¹) functional groups .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound enantiomers?

Answer: Contradictions often arise from enantiomeric impurities or assay-specific interactions. Mitigation strategies include:

  • Orthogonal Assays : Compare enzyme inhibition kinetics (e.g., trypsin binding) with cellular uptake studies to isolate mechanism-specific effects .
  • Surface-Enhanced Raman Spectroscopy (SERS) : Apply potential-regulated substrates (e.g., Au nanoparticles with p-aminothiophenol) to amplify chiral discrimination signals. Electrochemical modulation (e.g., cyclic voltammetry at −0.2 V to +0.4 V) enhances enantioselective charge-transfer interactions .
  • Chiral HPLC Validation : Use β-cyclodextrin columns (4.6 × 250 mm, 5 µm) with UV detection at 254 nm to confirm enantiopurity (>97% ee) .

Q. What experimental strategies are effective for studying the role of this compound in protein folding or enzyme interactions?

Answer: Key methodologies include:

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) between the amino acid and target enzymes (e.g., leucine aminopeptidase) .
  • Molecular Dynamics Simulations : Parameterize force fields (e.g., AMBER99SB-ILDN) to model side-chain interactions in branched-chain amino acid binding pockets .
  • Site-Directed Mutagenesis : Replace residues like Leu136 in enzyme active sites to assess steric effects of the 5-methyl group .
  • Circular Dichroism (CD) : Monitor α-helix stabilization in model peptides (e.g., poly-L-lysine) at 222 nm .

Q. How should researchers address solubility challenges of this compound in aqueous buffers during in vitro studies?

Answer: Solubility optimization strategies:

  • pH Adjustment : Target zwitterionic form (pKa₁ ≈ 2.3, pKa₂ ≈ 9.7) near pH 6.8 using phosphate or HEPES buffers .
  • Co-Solvent Systems : Incorporate 5–10% DMSO or ethanol, validated by dynamic light scattering (DLS) to ensure <5 nm hydrodynamic radius .
  • Derivatization : Synthesize hydrophilic prodrugs (e.g., tert-butyl ester) cleaved enzymatically in biological matrices .

Q. What are the recommended protocols for assessing the purity of this compound in experimental settings?

Answer: Rigorous purity assessment involves:

  • Reverse-Phase HPLC : C18 column (5 µm, 4.6 × 150 mm), 0.1% TFA in water/acetonitrile gradient (5→95% over 20 min), UV detection at 210 nm .
  • Ion Chromatography : Detect inorganic salts (e.g., chloride <0.1%) using suppressed conductivity .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphs via melting endotherms (reported mp 285–290°C) .

Q. How is this compound used in enantioselective discrimination studies?

Answer: Advanced discrimination employs:

  • Electrochemical SERS : Functionalize gold nanoparticles with p-aminothiophenol (PATP). Apply potentials (−0.2 V to +0.4 V) to modulate charge-transfer interactions, generating enantiomer-specific Raman shifts (e.g., 1078 cm⁻¹ vs. 1095 cm⁻¹ for (S)- and (R)-forms) .
  • Chiral Derivatization : React with Marfey’s reagent (FDAA) for UV/Vis detection at 340 nm, resolving enantiomers on C8 columns .

Q. How should researchers reconcile discrepancies in reported physicochemical properties across studies?

Answer: Standardize protocols to address variability:

  • Melting Point Determination : Use capillary methods with heating rates ≤1°C/min, cross-referenced with X-ray diffraction data to identify polymorphs .
  • Solubility Testing : Apply shake-flask methods at 25°C in triplicate, reporting saturation via nephelometry .
  • Interlaboratory Collaboration : Share certified reference materials (CRMs) and validate against IUPAC guidelines .

Properties

IUPAC Name

2-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUMEWVNYMUECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951603
Record name 5-Methylnorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3558-32-5, 31872-98-7
Record name 5-Methylnorleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3558-32-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC20145
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20145
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Record name 2-amino-5-methylhexanoic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

CID 33778703
CID 33778703
2-Amino-5-methylhexanoic acid
CID 33778703
2-Amino-5-methylhexanoic acid
CID 33778703
2-Amino-5-methylhexanoic acid
CID 33778703
2-Amino-5-methylhexanoic acid
CID 33778703
2-Amino-5-methylhexanoic acid
CID 33778703
2-Amino-5-methylhexanoic acid

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